molecular formula C19H22N2O3S2 B11350417 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone

Cat. No.: B11350417
M. Wt: 390.5 g/mol
InChI Key: NIXLYRCYMPXIJC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone is a complex organic compound that features a unique combination of isoquinoline, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Piperidine Derivative Synthesis: The piperidine ring is often introduced through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Thiophene Sulfonylation: The thiophene ring is sulfonylated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.

    Coupling Reactions: The final step involves coupling the isoquinoline and piperidine derivatives with the thiophene sulfonyl group, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline and thiophene rings.

    Reduction: Reduced forms of the methanone group, potentially leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone is explored for its potential to treat conditions such as cancer, neurological disorders, and inflammatory diseases. Its ability to modulate specific molecular pathways is of particular interest.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA, while the piperidine and thiophene groups can interact with protein targets, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline Derivatives: These compounds share the isoquinoline core but differ in their substituents, affecting their biological activity and chemical reactivity.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide have similar structural features but different functional groups.

    Thiophene Sulfonyl Compounds: These include various thiophene derivatives with sulfonyl groups, which have distinct chemical properties and applications.

Uniqueness

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C19H22N2O3S2/c22-19(20-10-7-15-4-1-2-5-17(15)14-20)16-8-11-21(12-9-16)26(23,24)18-6-3-13-25-18/h1-6,13,16H,7-12,14H2

InChI Key

NIXLYRCYMPXIJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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